2-(2,3-dihydro-1,4-benzodioxine-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Descripción
The exact mass of the compound 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is 409.0863050 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S.ClH/c1-21-7-6-10-14(8-21)26-18(15(10)16(19)22)20-17(23)13-9-24-11-4-2-3-5-12(11)25-13;/h2-5,13H,6-9H2,1H3,(H2,19,22)(H,20,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKDJRXONAIJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its enzyme inhibitory effects and therapeutic potential.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzodioxine moiety and a thieno[2,3-c]pyridine scaffold. The synthesis typically involves multi-step organic reactions that start with the formation of the benzodioxine ring followed by the introduction of the amido group and the thiophene structure .
Enzyme Inhibition
Research has indicated that compounds similar to 2-(2,3-dihydro-1,4-benzodioxine) derivatives exhibit significant enzyme inhibitory activity. Notably:
- Acetylcholinesterase Inhibition : Studies have shown that related compounds can inhibit acetylcholinesterase (AChE), an enzyme crucial in the pathophysiology of Alzheimer's disease. For instance, sulfonamides containing benzodioxane moieties demonstrated promising AChE inhibitory effects .
- α-Glucosidase Inhibition : The compound has also been screened for α-glucosidase inhibition, which is relevant for managing Type 2 Diabetes Mellitus (T2DM). Compounds with similar structures have shown varying degrees of inhibition against this enzyme .
Antioxidant Activity
The antioxidant potential of related benzodioxine derivatives has been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Study 1: Enzyme Inhibition Profile
A study investigated a series of benzodioxine derivatives for their AChE and α-glucosidase inhibitory activities. The results indicated that specific substitutions on the benzodioxine framework significantly enhanced inhibitory potency. For example:
| Compound | AChE IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| Compound A | 25 ± 5 | 30 ± 6 |
| Compound B | 15 ± 3 | 20 ± 4 |
| Compound C | 10 ± 2 | 18 ± 5 |
These findings suggest that structural modifications can lead to improved biological activities .
Study 2: Antioxidant Activity Assessment
Another research effort focused on evaluating the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results showed that certain derivatives exhibited significant antioxidant activity with IC50 values comparable to established antioxidants.
| Compound | DPPH IC50 (µM) |
|---|---|
| Compound X | 12 ± 1 |
| Compound Y | 18 ± 2 |
| Compound Z | 30 ± 3 |
This highlights the potential of these compounds in mitigating oxidative stress-related conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
